molecular formula C8H10N4O3 B055767 1,3,9-Trimethyluric acid CAS No. 7464-93-9

1,3,9-Trimethyluric acid

Cat. No.: B055767
CAS No.: 7464-93-9
M. Wt: 210.19 g/mol
InChI Key: CWENCZHQIWXCCA-UHFFFAOYSA-N
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Description

1,3,9-Trimethyluric acid is a natural alkaloid compound belonging to the class of organic compounds known as xanthines. It is a purine derivative with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound has been detected in various plants and is known for its cytotoxic and anti-inflammatory properties .

Preparation Methods

1,3,9-Trimethyluric acid can be synthesized through various chemical routes. One common method involves the methylation of uric acid derivatives. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, and the product is purified through recrystallization .

Chemical Reactions Analysis

1,3,9-Trimethyluric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3,9-Trimethyluric acid has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.

    Biology: It is studied for its role in plant metabolism and its presence in various plant species.

    Medicine: It exhibits cytotoxic activity against various cancer cell lines, including breast cancer, human neuroblastoma, non-small cell lung cancer, and liver cancer.

    Industry: It is used in the development of novel phyto-pharmaceuticals and as a potential therapeutic agent.

Comparison with Similar Compounds

1,3,9-Trimethyluric acid is similar to other xanthine derivatives such as:

    1,3,7-Trimethyluric acid:

    1,3,7-Trimethylxanthine:

    1,3-Dimethyluric acid: Another xanthine derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific methylation pattern and its potent cytotoxic and anti-inflammatory activities, which make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1,3,9-trimethyl-7H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENCZHQIWXCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225621
Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,9-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7464-93-9
Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
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Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
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Record name 7464-93-9
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Record name 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
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Record name 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione
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Record name 1,3,9-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

335 °C
Record name 1,3,9-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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